molecular formula C14H15N3O2S B2429697 9-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene CAS No. 2034416-01-6

9-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene

Cat. No.: B2429697
CAS No.: 2034416-01-6
M. Wt: 289.35
InChI Key: YHJBWMKSPGZQSG-UHFFFAOYSA-N
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Description

The compound appears to contain an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole rings are present in many important biological molecules, including histidine and the nucleotide bases adenine and guanine .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction of a 1,2-diketone with an amine and an aldehyde .


Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions, particularly as a result of the basicity of the nitrogen atoms in the ring. They can act as nucleophiles in substitution reactions, and can also undergo oxidation and reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, imidazole compounds are relatively polar due to the presence of the nitrogen atoms, and may have the ability to form hydrogen bonds .

Scientific Research Applications

Catalysis and Synthesis

  • Ionic Liquid Reagents for Nitration : Imidazole derivatives, like 3-Methyl-1-sulfonic acid imidazolium nitrate, have been used as Brønsted acidic ionic liquids and nitrating agents for the efficient nitration of aromatic compounds, demonstrating a significant effect in generating nitroarenes through in situ generation of nitrogen dioxide as a radical on aromatic compounds (Zolfigol et al., 2012).
  • Green Synthesis of Imidazoles : Another application involves the use of Brønsted acidic ionic liquids for the one-pot, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting an environmentally friendly and reusable catalyst (Davoodnia et al., 2010).

Material Science

  • Surfactants and Ionic Liquids : Research on naphthalene sulfonate anion-based surface-active ionic liquids shows promise in reducing interfacial tension and enhancing solubility in water, suggesting applications in creating effective surfactants (Fernández-Stefanuto et al., 2020).

Chemistry of Sulfonates

  • Sulfometuron and Imazapyr Mobility : The mobility and sorption of sulfonate-containing compounds have been evaluated in soils, providing insights into their environmental behavior and potential implications for their use in agricultural settings (Wehtje et al., 1987).

Properties

IUPAC Name

11-(1-methylimidazol-2-yl)sulfonyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-16-9-8-15-14(16)20(18,19)17-12-6-7-13(17)11-5-3-2-4-10(11)12/h2-5,8-9,12-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJBWMKSPGZQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2C3CCC2C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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